Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves multiple steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide solvent to obtain the desired compound .
Chemical Reactions Analysis
Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antioxidant, and anticoagulant agent.
Mechanism of Action
The mechanism of action of dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with the normal functioning of cellular processes, leading to the desired therapeutic or toxic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is unique due to its specific structure and the presence of the bromobenzoyl group. Similar compounds include:
Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate: This compound has a methoxy group instead of a bromine atom, leading to different chemical and biological properties.
Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates: These compounds have different substituents on the benzoyl group, affecting their reactivity and applications.
Properties
CAS No. |
618069-74-2 |
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Molecular Formula |
C27H18BrNO5 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
dimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3 |
InChI Key |
CEQYRZCXHLVEPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)Br)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
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